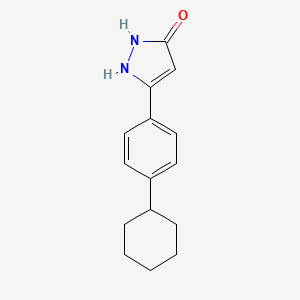
5-(4-Cyclohexylphenyl)-1,2-dihydropyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-cyclohexylphenyl)-1,2-dihydropyrazol-3-one is a member of pyrazoles and a ring assembly.
Applications De Recherche Scientifique
Anticancer Applications
- Pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. The focus has been on their cytotoxicity against various cancer cell lines and their ability to inhibit topoisomerase IIα, a key enzyme involved in DNA replication and cell cycle regulation. One such study found that certain synthesized pyrazole compounds showed significant cytotoxicity against HeLa, NCI-H460, and MCF-7 cancer cell lines, with one compound exhibiting superior cytotoxicity and topoisomerase IIα inhibitory activity (Alam et al., 2016).
- Another research explored the synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, which demonstrated potent cytotoxic effects against breast cancer and leukemia cells. The study highlighted the ability of these compounds to induce apoptosis in cancer cells, suggesting their potential as small molecule inhibitors for treating leukemia and breast cancer (Ananda et al., 2017).
Biological Studies and Synthesis Methods
- Research on the synthesis methods of pyrazole and dihydropyrazole derivatives has contributed to understanding their chemical properties and potential applications. For instance, a study reported the microwave-assisted regiospecific synthesis of 5-trifluoromethyl-4,5-dihydropyrazoles and pyrazoles, highlighting an environmentally friendly approach to synthesizing these compounds (Martins et al., 2007).
- Another study focused on the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing an efficient and environmentally benign synthetic route (Maleki & Ashrafi, 2014).
Propriétés
Nom du produit |
5-(4-Cyclohexylphenyl)-1,2-dihydropyrazol-3-one |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
5-(4-cyclohexylphenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H18N2O/c18-15-10-14(16-17-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H2,16,17,18) |
Clé InChI |
UPDLUMMMYBRYMJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=O)NN3 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=O)NN3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



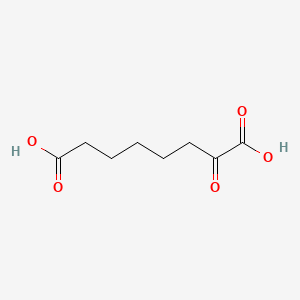

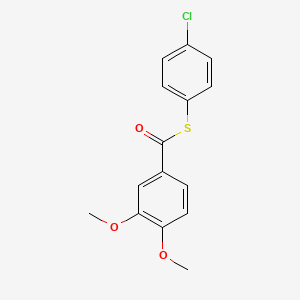

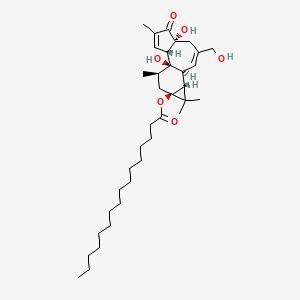
![(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1212799.png)
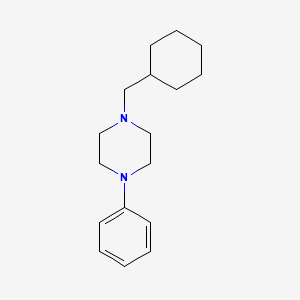
![2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)
![2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester](/img/structure/B1212804.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)
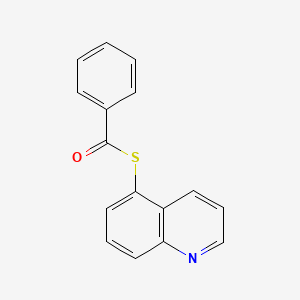
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
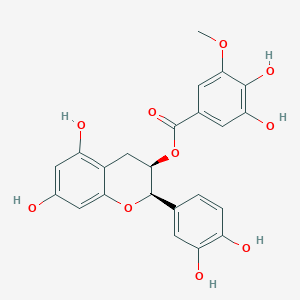
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)